molecular formula C10H7ClO4 B094963 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one CAS No. 19040-71-2

4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one

Cat. No. B094963
CAS RN: 19040-71-2
M. Wt: 226.61 g/mol
InChI Key: DISLGKNXGGQKTE-UHFFFAOYSA-N
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Description

The compound "4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one" is a derivative of the 2H-chromen-2-one (coumarin) family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science. The presence of chloromethyl and dihydroxy functional groups suggests potential reactivity and the possibility for further chemical modifications .

Synthesis Analysis

Synthesis of related 2H-chromen-2-one derivatives typically involves cyclization reactions and various substitution processes. For instance, the synthesis of 7-chloro-4-methyl-6-nitro-2H-chromen-2-one, a compound with similar structural features, starts from a chlorinated precursor and involves nitration to introduce the nitro group . The synthesis of mixed ligand complexes of 4-hydroxy-3-nitro-2H-chromen-2-one with amino acids suggests that the hydroxy and nitro groups can participate in coordination chemistry, which may be relevant for the synthesis of metal complexes with "4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one" .

Molecular Structure Analysis

The molecular structure of 2H-chromen-2-one derivatives is characterized by a benzopyranone core, which can be further substituted with various functional groups. X-ray diffraction methods have been used to determine the crystal structure of such compounds, revealing details such as planarity due to extended π-bonding and specific space group crystallization . The presence of substituents like chloromethyl and dihydroxy groups would influence the molecular geometry and intermolecular interactions of the compound .

Chemical Reactions Analysis

Chemical reactions involving 2H-chromen-2-one derivatives are diverse. For example, the chloro group in 7-chloro-4-methyl-6-nitro-2H-chromen-2-one can undergo nucleophilic substitution with amines to form fluorescent derivatives, indicating that the chloromethyl group in "4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one" could also be reactive towards nucleophiles . Esterification reactions of related compounds have been reported to yield a variety of products, depending on the reaction conditions and the nature of the reactants .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2H-chromen-2-one derivatives are influenced by their functional groups and molecular structure. Spectroscopic methods such as infrared, UV-Vis, and NMR are commonly used for characterization . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-stacking, are important for understanding the solid-state properties . The physicochemical parameters like melting point, molecular weight, and solubility would be specific to "4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one" and could be determined using similar analytical techniques .

Scientific Research Applications

  • Alkylation and Acylation of 4-Hydroxy-2H-Chromen-2-Ones : Alkylation of 4-hydroxy-2H-chromen-2-ones, followed by treatment with various amines, was found to yield 4-(3-amino-2-hydroxypropoxy)-2H-chromen-2-ones, which were then acylated. This process is important in synthetic organic chemistry and could have implications in pharmaceutical synthesis (Avetisyan, Alvandzhyan, & Avetisyan, 2009).

  • Synthesis of Warfarin and its Analogues : Novel polystyrene-supported TBD catalysts were used in the Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones, a key process in the synthesis of Warfarin™ and its analogues, demonstrating the compound's relevance in the development of anticoagulant medications (Alonzi et al., 2014).

  • Synthesis of Substituted 2,3-Dihydrobenzoxepine-4-Carboxylates : The Wittig homologation of 2-(chloromethyl)-2H-chromen-2-ol derivatives was used for synthesizing substituted 2,3-dihydrobenzoxepine-4-carboxylates. This showcases the compound's utility in creating diverse chemical structures with potential pharmacological applications (Raju, Saidachary, & Kumar, 2012).

  • Benzopyran Ring Opening in Synthesis : The compound was used in the synthesis of 3-(2-(arylamino)thiazol-4-yl)-2H-chromen-2-ones via benzopyran ring opening, indicating its importance in novel synthetic methodologies (Kavitha, Srikrishna, Sridhar, & Aparna, 2018).

  • Cytotoxicity Studies : A structurally related compound showed cytotoxicity against human gastric cancer cell lines, suggesting potential for cancer research and therapy applications (Liu et al., 2008).

  • Spectral Analysis and DFT Investigation : Spectroscopic analysis and quantum mechanical studies of benzopyran analogues, including compounds similar to 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one, were performed, indicating their significance in material sciences and photovoltaic efficiency studies (Al-Otaibi et al., 2020).

  • Structural and Dielectric Studies of Polymers : The synthesis of polymers functionalized with coumarone derivatives (closely related to the compound ) and their dielectric properties were studied, suggesting applications in materials science and electronics (Bezgin, Ayaz, & Demirelli, 2015).

  • Antimicrobial and Anticancer Activities : Various 2H-chromen-2-one derivatives, closely related to the compound , have been studied for their antimicrobial and anticancer properties, indicating potential biomedical applications (Mahato et al., 2021).

Safety And Hazards

This would involve detailing the compound’s toxicity, flammability, and other hazards. It could also include precautions that need to be taken while handling and storing the compound.


Future Directions

This could involve potential applications of the compound, areas where further research is needed, and unanswered questions about its properties or behavior.


Please consult a professional chemist or a reliable database for specific information about this compound. If you’re working with this compound in a lab, always follow safety guidelines and use appropriate personal protective equipment.


properties

IUPAC Name

4-(chloromethyl)-7,8-dihydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO4/c11-4-5-3-8(13)15-10-6(5)1-2-7(12)9(10)14/h1-3,12,14H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISLGKNXGGQKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=CC(=O)O2)CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172524
Record name 4-(Chloromethyl)-7,8-dihydroxy-2-benzopyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one

CAS RN

19040-71-2
Record name 4-(Chloromethyl)-7,8-dihydroxy-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19040-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-7,8-dihydroxy-2-benzopyrone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Chloromethyl)-7,8-dihydroxy-2-benzopyrone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)-7,8-dihydroxy-2-benzopyrone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
EF Bruna-Haupt, MD Perretti, HA Garro, R Carrillo… - ACS …, 2023 - ACS Publications
A library of structurally related coumarins was generated through synthesis reactions and chemical modification reactions to obtain derivatives with antiproliferative activity both in vivo …
Number of citations: 1 pubs.acs.org
MO Karatas, B Alici, U Cakir, E Cetinkaya… - Journal of Enzyme …, 2013 - Taylor & Francis
A newly series of water-soluble 1-alkyl-3-(4-methyl-7, 8-dihydroxy-2H-chromen-2-one) benzimidazolium chloride salts (3a-j) were synthesized and their inhibitory effects on the activity …
Number of citations: 36 www.tandfonline.com
P Aguirre, O García-Beltrán, V Tapia… - ACS chemical …, 2017 - ACS Publications
Disturbed iron homeostasis, often coupled to mitochondrial dysfunction, plays an important role in the progression of common neurodegenerative diseases such as Parkinson’s disease …
Number of citations: 38 pubs.acs.org
A Gültek, D Aksüt, T Seckin, E Birhanli… - Turkish Journal of …, 2015 - journals.tubitak.gov.tr
Synthesis of the ionic liquid 1-allyl-3-(4-methyl-7, 8-dihydroxy-2H-chromen-2-one) benzimidazolium chloride followed by the conversion of ammonium salts on the imidazole ring …
Number of citations: 1 journals.tubitak.gov.tr
A Gümüş, Ş Karadeniz, Hİ Uğraş… - Journal of …, 2010 - Wiley Online Library
The article focuses synthesis of novel 4‐aminomethyl‐7,8‐dihydroxy coumarins and their crown ether derivatives. The purified novel coumarins and their crown ether derivatives were …
Number of citations: 29 onlinelibrary.wiley.com
MC Moraes, EJ Lenardão, T Barcellos - Arkivoc, 2021 - arkat-usa.org
A series of functionalized C4-substituted coumarins were synthesized by exploring the reaction of activated and non-activated phenols and β-ketoesters under solvent-free conditions in …
Number of citations: 1 www.arkat-usa.org
IA Rather, R Ali - ACS omega, 2022 - ACS Publications
Herein, we report a green and efficient synthetic route for the construction of diverse functionalized coumarins in good-to-excellent yields (60–98%) via the Pechmann condensation. …
Number of citations: 18 pubs.acs.org
P Unde, LR Patil, SD Bhakare, DD Anuse - Available at SSRN 4382784 - papers.ssrn.com
Abstract: Coumarin derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches. For this reason, many efforts are being dedicated …
Number of citations: 0 papers.ssrn.com
BB Sokmen, G Aydin, A Gumus… - Journal of Enzyme …, 2013 - Taylor & Francis
A series of some 4-(aza substituted) methylene substituted dihydroxy coumarines were evaluated for their antioxidant and antielastase activities. Different in vitro methodologies such as …
Number of citations: 8 www.tandfonline.com

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